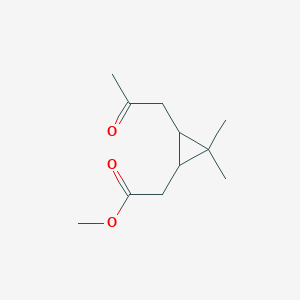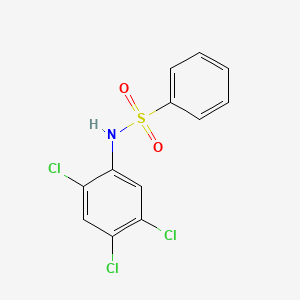
N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzenesulfonyl moiety and a 2,4,5-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:
2,4,5-trichloroaniline+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: While the sulfonamide group is relatively stable, the aromatic rings can undergo oxidation or reduction under specific conditions.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Hydrolysis: 2,4,5-trichloroaniline and benzenesulfonic acid.
科学的研究の応用
N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The compound may also interact with other molecular targets, disrupting cellular processes and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- N-(2,4,6-trichlorophenyl)benzenesulfonamide
- N-(3,4-dichlorophenyl)benzenesulfonamide
- N-(2,4-dichlorophenyl)benzenesulfonamide
Uniqueness
N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and inhibitory effects, making it a valuable compound for targeted research and applications.
特性
分子式 |
C12H8Cl3NO2S |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO2S/c13-9-6-11(15)12(7-10(9)14)16-19(17,18)8-4-2-1-3-5-8/h1-7,16H |
InChIキー |
BFSIEXXLYRTAOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





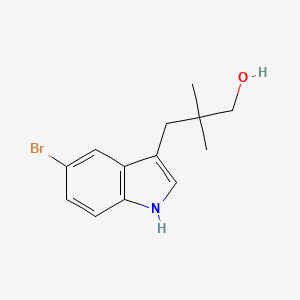
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

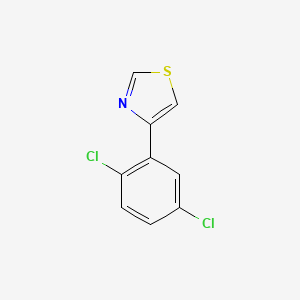
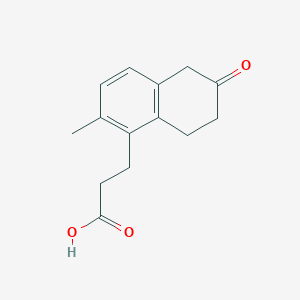

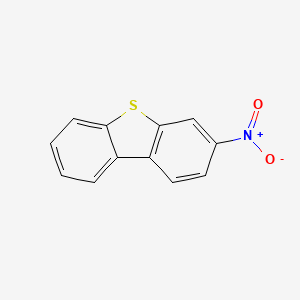
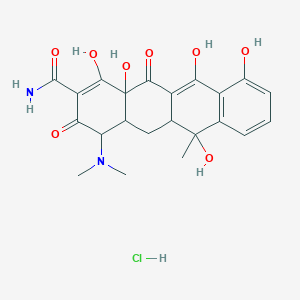
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
